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molecular formula C20H17N3O B8321894 N-phenyl-5-(4-pyridinyl)-1-indolinecarboxamide

N-phenyl-5-(4-pyridinyl)-1-indolinecarboxamide

Cat. No. B8321894
M. Wt: 315.4 g/mol
InChI Key: IEQZGAXPSUBLLZ-UHFFFAOYSA-N
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Patent
US08211919B2

Procedure details

To a solution of 5-(4-pyridinyl)indoline (80 mg) in acetonitrile (10 mL) was added phenyl isocyanate (53 mg) and the mixture was stirred at 80° C. for 6 hours. The mixture was evaporated to dryness and the residue was purified by column chromatography on silica gel eluting with ethyl acetate/methanol (10:1) to give N-phenyl-5-(4-pyridinyl)-1-indolinecarboxamide (60 mg) as a light-brown powder.
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
53 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([C:7]2[CH:8]=[C:9]3[C:13](=[CH:14][CH:15]=2)[NH:12][CH2:11][CH2:10]3)=[CH:3][CH:2]=1.[C:16]1([N:22]=[C:23]=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(#N)C>[C:16]1([NH:22][C:23]([N:12]2[C:13]3[C:9](=[CH:8][C:7]([C:4]4[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=4)=[CH:15][CH:14]=3)[CH2:10][CH2:11]2)=[O:24])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
80 mg
Type
reactant
Smiles
N1=CC=C(C=C1)C=1C=C2CCNC2=CC1
Name
Quantity
53 mg
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 80° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel eluting with ethyl acetate/methanol (10:1)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC(=O)N1CCC2=CC(=CC=C12)C1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: CALCULATEDPERCENTYIELD 46.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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